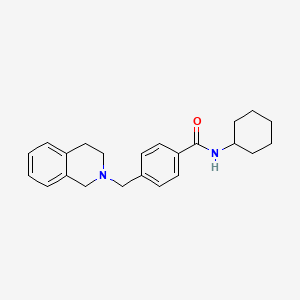![molecular formula C14H18N2O3 B5820889 1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
1-[(4-nitrophenyl)acetyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-nitrophenyl)acetyl]azepane, also known as ANPA, is a chemical compound used in scientific research for its unique properties. ANPA belongs to the class of azepanes, which are cyclic amines with seven-membered rings. ANPA has a nitrophenyl group attached to the acyl group, making it a useful tool for studying enzyme activity and inhibition.
Mécanisme D'action
1-[(4-nitrophenyl)acetyl]azepane works by binding to the active site of serine proteases, preventing substrate binding and inhibiting enzyme activity. The nitrophenyl group of 1-[(4-nitrophenyl)acetyl]azepane interacts with the serine residue of the enzyme, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)acetyl]azepane has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and chymotrypsin. Inhibition of these enzymes can have a variety of biochemical and physiological effects, depending on the specific enzyme and its function. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can affect digestion and protein metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-nitrophenyl)acetyl]azepane is a useful tool for studying enzyme activity and inhibition, particularly for enzymes with a serine residue in their active site. It is a potent inhibitor and can be used at low concentrations. However, 1-[(4-nitrophenyl)acetyl]azepane is not specific to serine proteases and can also inhibit other enzymes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane is not cell-permeable and cannot be used to study intracellular enzymes.
Orientations Futures
There are several potential future directions for research involving 1-[(4-nitrophenyl)acetyl]azepane. One area of interest is the development of more specific inhibitors that target only serine proteases of interest. Another area of interest is the use of 1-[(4-nitrophenyl)acetyl]azepane in drug discovery, as it can be used to screen for potential inhibitors of serine proteases involved in disease processes. Additionally, 1-[(4-nitrophenyl)acetyl]azepane could be used in combination with other inhibitors to target multiple enzymes and pathways.
Méthodes De Synthèse
The synthesis of 1-[(4-nitrophenyl)acetyl]azepane involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 1,6-diaminohexane to form a benzamide intermediate. This intermediate is then reacted with acetic anhydride to form 1-[(4-nitrophenyl)acetyl]azepane. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1-[(4-nitrophenyl)acetyl]azepane is used in scientific research as a tool to study enzyme activity and inhibition. It is particularly useful for studying enzymes that have a serine residue in their active site, as 1-[(4-nitrophenyl)acetyl]azepane is a serine protease inhibitor. 1-[(4-nitrophenyl)acetyl]azepane has been used to study enzymes involved in blood clotting, tumor growth, and viral replication.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXSDSOXCTZOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)

![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)
![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![1-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5820833.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)